molecular formula C15H21NO3 B3154308 Methyl (2S,4S)-4-(4-isopropylphenoxy)-2-pyrrolidinecarboxylate CAS No. 774221-37-3

Methyl (2S,4S)-4-(4-isopropylphenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B3154308
CAS No.: 774221-37-3
M. Wt: 263.33 g/mol
InChI Key: UJRYTGOAFWVVKF-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-(4-isopropylphenoxy)-2-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Xylan Derivatives and Applications

Xylan derivatives have shown promise in the development of biopolymer ethers and esters with specific properties. Novel xylan esters have been synthesized for potential drug delivery applications, utilizing chemical modifications to enhance their functional properties. This research points toward the utility of chemical derivatives in creating new materials for biomedical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Stereopharmacological Advances

The stereochemistry of phenylpiracetam and its methyl derivative has been studied, highlighting the relationship between stereocenters' configuration and the biological properties of respective enantiomers. This research underlines the significance of stereochemistry in improving pharmacological profiles, which could be relevant for compounds with similar structural complexity (Veinberg et al., 2015).

Sustainable Solvent Alternatives

The search for sustainable solvent alternatives has led to the examination of 2-Methyloxolane (2-MeOx) as a viable substitute for hexane in the extraction of lipophilic natural products. This represents an environmentally friendly approach to chemical processes, relevant to discussions on solvent use in chemical synthesis and extraction processes (Rapinel et al., 2020).

Sorption of Phenoxy Herbicides

Research on the sorption of phenoxy herbicides to soil and minerals provides insights into environmental interactions of chemical compounds. Understanding these interactions is crucial for assessing the environmental impact of chemical derivatives and their biodegradability (Werner, Garratt, & Pigott, 2012).

DNA Methyltransferase Inhibitors

Studies on DNA methyltransferase inhibitors, such as 5-Aza-2′-deoxycytidine (Decitabine), have elucidated their role in activating methylated and silenced genes. This area of research is significant for understanding the biochemical mechanisms through which chemical compounds can influence gene expression and potentially offer therapeutic benefits (Goffin & Eisenhauer, 2002).

Properties

IUPAC Name

methyl (2S,4S)-4-(4-propan-2-ylphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-10(2)11-4-6-12(7-5-11)19-13-8-14(16-9-13)15(17)18-3/h4-7,10,13-14,16H,8-9H2,1-3H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRYTGOAFWVVKF-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2CC(NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.